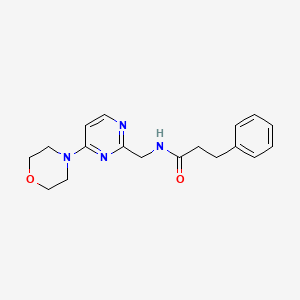

N-((4-morpholinopyrimidin-2-yl)méthyl)-3-phénylpropanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-((4-morpholinopyrimidin-2-yl)methyl)-3-phenylpropanamide is a compound that belongs to the class of morpholinopyrimidine derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Applications De Recherche Scientifique

Méthodes De Préparation

The synthesis of N-((4-morpholinopyrimidin-2-yl)methyl)-3-phenylpropanamide typically involves a multi-step process. One common synthetic route includes the reaction of 4-morpholinopyrimidine with benzyl bromide to form an intermediate, which is then reacted with 3-phenylpropanoic acid to yield the final product . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) under reflux conditions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Analyse Des Réactions Chimiques

Mécanisme D'action

The mechanism of action of N-((4-morpholinopyrimidin-2-yl)methyl)-3-phenylpropanamide involves its interaction with specific molecular targets. It has been shown to inhibit the activity of enzymes such as cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS), which play key roles in the inflammatory response . The compound binds to the active sites of these enzymes, preventing the production of pro-inflammatory mediators like prostaglandins and nitric oxide .

Comparaison Avec Des Composés Similaires

N-((4-morpholinopyrimidin-2-yl)methyl)-3-phenylpropanamide can be compared with other morpholinopyrimidine derivatives, such as:

2-methoxy-6-((4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)(phenyl)methyl)phenol: Known for its anti-inflammatory activity.

4-(4-chlorophenyl)-N,N-diethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide: Exhibits potent calcium channel blocking activity.

6-methyl-5-(morpholine-4-carbonyl)-4-phenyl-3,4-dihydropyrimidin-2(1H)-one: Shows significant antihypertensive activity.

The uniqueness of N-((4-morpholinopyrimidin-2-yl)methyl)-3-phenylpropanamide lies in its specific structural features and its ability to inhibit multiple inflammatory pathways, making it a versatile compound for therapeutic applications .

Activité Biologique

N-((4-morpholinopyrimidin-2-yl)methyl)-3-phenylpropanamide is a compound of significant interest in medicinal chemistry, particularly due to its diverse biological activities. This article provides an overview of its biological activity, including mechanisms of action, comparative analysis with similar compounds, and relevant case studies.

Chemical Structure and Synthesis

The compound features a morpholinopyrimidine moiety linked to a phenylpropanamide group. The synthesis typically involves the reaction of 4-morpholinopyrimidine with 3-phenylpropanoyl chloride in an organic solvent like dichloromethane, utilizing triethylamine as a base. The purification process often employs column chromatography to isolate the desired product.

N-((4-morpholinopyrimidin-2-yl)methyl)-3-phenylpropanamide exhibits its biological activity primarily through the inhibition of key inflammatory mediators. Research indicates that it inhibits the production of nitric oxide and cyclooxygenase (COX) , both critical in the inflammatory response. This mechanism positions the compound as a potential anti-inflammatory agent.

Biological Activity

The compound has demonstrated several biological activities:

- Anti-inflammatory Properties : In vitro studies have shown that it effectively reduces inflammation markers. For instance, it lowers levels of nitric oxide in macrophages stimulated with lipopolysaccharides (LPS), indicating its potential to modulate immune responses.

- Antitumor Activity : Research has indicated that this compound can suppress cell viability and migration in various cancer cell lines, demonstrating tumor-suppressive effects in xenograft models without significant toxicity.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | Biological Activity | Mechanism |

|---|---|---|

| 2-Methoxy-6-(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)(phenyl)methyl)phenol | Anti-inflammatory | COX inhibition |

| N-(4-(6-morpholinopyrimidin-4-yl)piperazin-1-carbonyl)phenylpropaneamide | Antitumor | Induces apoptosis |

| N-(morpholin-4-yl)-3-phenylpropanamide | Antifungal | Enzyme inhibition |

This table highlights that while many compounds share anti-inflammatory properties, N-((4-morpholinopyrimidin-2-yl)methyl)-3-phenylpropanamide also demonstrates significant antitumor activity, making it a versatile candidate for further research.

Case Studies and Research Findings

Several studies have explored the efficacy of this compound in various biological contexts:

- Study on Inflammation : A study indicated that this compound significantly reduced pro-inflammatory cytokines in LPS-stimulated macrophages, suggesting its potential as an anti-inflammatory therapeutic.

- Antitumor Efficacy : In another research effort focused on triple-negative breast cancer (TNBC), the compound was found to suppress cell viability and migration in vitro and demonstrated tumor-suppressive effects in xenograft models without significant toxicity.

- Molecular Docking Studies : Computational analyses have shown that this compound binds effectively to target proteins involved in inflammatory pathways, corroborating its experimental findings and providing insights into its mechanism of action.

Propriétés

IUPAC Name |

N-[(4-morpholin-4-ylpyrimidin-2-yl)methyl]-3-phenylpropanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4O2/c23-18(7-6-15-4-2-1-3-5-15)20-14-16-19-9-8-17(21-16)22-10-12-24-13-11-22/h1-5,8-9H,6-7,10-14H2,(H,20,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCTWYFPEIWWNLC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC(=NC=C2)CNC(=O)CCC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.